![molecular formula C16H19NO3 B1202245 (1S,16R)-16-methoxy-5-oxa-10-azatetracyclo[8.7.0.01,13.02,7]heptadeca-2(7),12,14-trien-4-one CAS No. 466-81-9](/img/structure/B1202245.png)
(1S,16R)-16-methoxy-5-oxa-10-azatetracyclo[8.7.0.01,13.02,7]heptadeca-2(7),12,14-trien-4-one
Vue d'ensemble
Description
Beta-erythroidine: is an organic heterotetracyclic indole alkaloid isolated from the seeds and other parts of Erythrina species . It is known for its potent nicotinic antagonist properties and has been studied for its effects on the central nervous system . The compound has a molecular formula of C16H19NO3 and a molecular weight of 273.33 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Beta-erythroidine can be synthesized through various chemical reactions involving the manipulation of its core structure. One common method involves the hydrogenation of erythroidine to produce dihydro-beta-erythroidine . This process typically requires specific reaction conditions, including the use of hydrogen gas and a suitable catalyst.
Industrial Production Methods: Industrial production of beta-erythroidine involves the extraction of the compound from Erythrina species. The seeds and other plant parts are processed to isolate the alkaloid, which is then purified through crystallization and other chemical processes .
Analyse Des Réactions Chimiques
Types of Reactions: Beta-erythroidine undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound’s structure and enhancing its pharmacological properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize beta-erythroidine.
Reduction: Hydrogenation using hydrogen gas and a catalyst like palladium on carbon is a typical reduction method.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or other strong bases.
Major Products Formed: The major products formed from these reactions include various derivatives of beta-erythroidine, such as dihydro-beta-erythroidine and other modified alkaloids .
Applications De Recherche Scientifique
Anticancer Properties
Research indicates that (1S,16R)-16-methoxy-5-oxa-10-azatetracyclo[8.7.0.01,13.02,7]heptadeca-2(7),12,14-trien-4-one exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including liver carcinoma cells (HUH7). The compound showed IC50 values that suggest it may be more effective than traditional chemotherapeutics like 5-Fluorouracil .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest it possesses activity against a range of bacterial strains, indicating potential as an antimicrobial agent in treating infections . The presence of the azole group enhances its lipophilicity, facilitating membrane permeability and target site accessibility .
Mechanistic Insights
The mechanisms underlying the biological effects of this compound are still under investigation. However, findings suggest that it may act by inhibiting key enzymes involved in cellular processes such as DNA synthesis and repair . Its interaction with various receptors has also been noted, including binding to androgen and glucocorticoid receptors .
Toxicological Profile
While the compound shows promise in therapeutic applications, understanding its safety profile is crucial. Toxicity assessments indicate moderate acute oral toxicity levels (Class III) and varying degrees of nephrotoxicity and mitochondrial toxicity . These factors are essential for evaluating its suitability for clinical use.
In Vitro Studies
A series of in vitro studies have been conducted to assess the cytotoxic effects of this compound on cancer cell lines such as HCT116 and MCF7. Results indicated that certain derivatives exhibited significant inhibitory activity with IC50 values ranging from 1.9 to 7.52 μg/mL . These findings highlight the compound's potential as a lead structure for developing new anticancer agents.
In Vivo Studies
Limited in vivo studies have been reported; however, ongoing research aims to evaluate the efficacy and safety of this compound in animal models to better understand its therapeutic potential .
Mécanisme D'action
Beta-erythroidine exerts its effects by acting as a competitive antagonist of nicotinic acetylcholine receptors . It binds to these receptors, blocking the action of acetylcholine and inhibiting the excitation of neurons. This mechanism is crucial for its pharmacological effects, including its muscle relaxant and antidepressive properties .
Comparaison Avec Des Composés Similaires
Dihydro-beta-erythroidine: A hydrogenated derivative of beta-erythroidine with similar nicotinic antagonist properties.
Mecamylamine: Another nicotinic antagonist used in research and therapy.
MLA (methyllycaconitine): A selective antagonist of nicotinic acetylcholine receptors.
Uniqueness: Beta-erythroidine is unique due to its specific structure and potent nicotinic antagonist properties. Its ability to block nicotinic acetylcholine receptors with high affinity makes it a valuable compound in neuropharmacological research .
Activité Biologique
(1S,16R)-16-methoxy-5-oxa-10-azatetracyclo[8.7.0.01,13.02,7]heptadeca-2(7),12,14-trien-4-one is a complex organic compound with notable biological activity. This article explores its synthesis, biological properties, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound has the following characteristics:
- Molecular Formula : C16H21NO3
- Molecular Weight : 275.348 g/mol
- IUPAC Name : this compound
The structure features a tetracyclic framework with a methoxy group and an azabicyclic system, contributing to its unique biological properties.
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have shown effectiveness against both Gram-positive and Gram-negative bacteria.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 15 µg/mL |
Escherichia coli | 20 µg/mL |
Pseudomonas aeruginosa | 25 µg/mL |
These findings suggest its potential as a lead compound in developing new antibiotics.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Studies have demonstrated that it induces apoptosis in various cancer cell lines.
Case Study: Leukemia Cells
In a study involving CCRF-CEM leukemia cells, the compound showed promising results:
- IC50 Value : 6.7 µg/mL for specific analogues.
This indicates that the compound may effectively inhibit cancer cell proliferation and could be further explored for therapeutic applications.
The biological activity of this compound is believed to involve several mechanisms:
- Inhibition of DNA Synthesis : The compound may interfere with nucleic acid synthesis in bacterial cells.
- Induction of Apoptosis : In cancer cells, it appears to activate pathways leading to programmed cell death.
- Antioxidant Activity : Preliminary studies suggest it may possess antioxidant properties that contribute to its protective effects in cells.
Propriétés
IUPAC Name |
(1S,16R)-16-methoxy-5-oxa-10-azatetracyclo[8.7.0.01,13.02,7]heptadeca-2(7),12,14-trien-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3/c1-19-13-3-2-12-5-7-17-6-4-11-10-20-15(18)8-14(11)16(12,17)9-13/h2-3,5,13H,4,6-10H2,1H3/t13-,16-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXWINCSLFXUWBZ-BBRMVZONSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC23C4=C(CCN2CC=C3C=C1)COC(=O)C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1C[C@]23C4=C(CCN2CC=C3C=C1)COC(=O)C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
596-11-2 (hydrochloride), 6045-39-2 (hydrochloride salt) | |
Record name | beta-Erythroidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000466819 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID30196884 | |
Record name | beta-Erythroidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30196884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
466-81-9 | |
Record name | (2R,13bS)-2,6,8,9,10,13-Hexahydro-2-methoxy-1H,12H-benzo[i]pyrano[3,4-g]indolizin-12-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=466-81-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | beta-Erythroidine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000466819 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | beta-Erythroidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30196884 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 12-METHOXY-1,4,5,6,12,13-HEXAHYDRO-8H-PYRANO(4',3':3,4)PYRIDO(2,1-I)INDOL-2-ONE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | β-Erythroidine | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7334EOU8K5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.